![molecular formula C19H20N2O3 B5634675 ethyl (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5634675.png)
ethyl (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to ethyl (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine-3-yl)carbamate involves several steps, including the reaction of allyl-N-benzyl-aniline derivatives with sulfuric acid leading to the formation of halogeno-substituted dibenzoazepines. These intermediates can be further reacted to produce various derivatives through acetylation and other chemical transformations (Acosta Quintero et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a seven-membered azepine ring, which can adopt conformations close to the twist-boat form. This structural feature is crucial for the compound's interaction through hydrogen bonding, influencing its chemical behavior and reactivity (Acosta Quintero et al., 2019).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including electrophilic substitution, which can be influenced by the presence of N-acetyl groups. The reactions can lead to a wide range of derivatives, showing the versatile reactivity of the dibenzoazepine core (Kricka & Ledwith, 1973).
properties
IUPAC Name |
ethyl N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-19(23)20-16-11-10-15-9-8-14-6-4-5-7-17(14)21(13(2)22)18(15)12-16/h4-7,10-12H,3,8-9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCNGQKHTQGQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5306652 |
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